A 286982
Overview
Description
A 286982 is a potent and allosteric inhibitor of the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This compound has shown significant efficacy in inhibiting the binding of LFA-1 to ICAM-1, which is crucial in various cellular adhesion processes .
Mechanism of Action
Target of Action
The primary target of the compound A-286982 is the interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) . LFA-1 is a member of the integrin family and plays a crucial role in the adhesion and migration of leukocytes . ICAM-1 is an endothelial cell adhesion molecule that is pivotal in cell-cell interactions .
Biochemical Pathways
The inhibition of the LFA-1/ICAM-1 interaction by A-286982 affects the adhesion and migration of leukocytes . This interaction plays a significant role in the pathogenesis of inflammatory diseases . Therefore, the inhibition of this interaction can potentially affect the progression of such diseases.
Pharmacokinetics
It is soluble in dmso up to 4535 mg/mL and in ethanol up to 2268 mg/mL . These solubility properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of A-286982’s action primarily involve the inhibition of leukocyte adhesion and migration . By blocking the LFA-1/ICAM-1 interaction, A-286982 can potentially disrupt the processes that lead to inflammation and other immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 286982 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 4-acetyl-1-piperazine with 4-[2-(1-methylethyl)phenyl]thio-3-nitrobenzaldehyde to form the intermediate compound.
Introduction of functional groups: The intermediate compound is then subjected to further reactions to introduce the necessary functional groups, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale synthesis of intermediates: The intermediates are synthesized in large quantities using optimized reaction conditions.
Purification and isolation: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
A 286982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
A 286982 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between LFA-1 and ICAM-1.
Biology: Employed in cellular adhesion studies to understand the role of LFA-1/ICAM-1 interaction in immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases involving abnormal cellular adhesion, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs targeting the LFA-1/ICAM-1 interaction
Comparison with Similar Compounds
Similar Compounds
BIRT-377: Another inhibitor of the LFA-1/ICAM-1 interaction with a different chemical structure.
XVA143: A small molecule inhibitor targeting the same interaction but with distinct binding properties.
LFA703: An inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
A 286982 is unique due to its high potency and specificity for the LFA-1/ICAM-1 interaction. Its allosteric inhibition mechanism provides a distinct advantage over other inhibitors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGAYLWTDOFDK-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328277 | |
Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280749-17-9 | |
Record name | A-286982 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-286982 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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